5-Bromo-2-chloro-3-methoxybenzoic acid
Overview
Description
5-Bromo-2-chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-chloro-3-methoxybenzoic acid typically involves the bromination and chlorination of 3-methoxybenzoic acid. One common method starts with 2-chlorobenzoic acid, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. The process includes steps such as chlorination, bromination, and hydrolysis, with careful control of temperature and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and derivatives, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
5-Bromo-2-chloro-3-methoxybenzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its bromine and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-4-chloro-2-methoxybenzoic acid
- 2-Chloro-3-methoxybenzoic acid
Uniqueness
5-Bromo-2-chloro-3-methoxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-2-chloro-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMDUOAPPRKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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